N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a tricyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 2-chlorobenzyl carboxamide group. Its structure combines a fused pyridine-pyrimidine system with a hydroxy-oxo moiety at positions 2 and 4, respectively, and a 2-chlorobenzyl substituent at the carboxamide nitrogen.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-11-6-2-1-5-10(11)9-18-14(21)13-15(22)19-12-7-3-4-8-20(12)16(13)23/h1-8,22H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAXGCCPJFOKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N=C3C=CC=CN3C2=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[1,2-a]pyrimidine Carboxamides
2.1.1. N-(4-Chlorophenyl)-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 125055-67-6)
- Structural Differences : Substituted with a 4-chlorophenyl group (vs. 2-chlorobenzyl) and a methyl group at position 6 of the pyrido[1,2-a]pyrimidine core.
- The methyl group at position 6 could enhance metabolic stability but reduce solubility due to increased hydrophobicity.
Physicochemical Properties :
Property Target Compound CAS 125055-67-6 Molecular Formula C₁₆H₁₁ClN₃O₃ C₁₆H₁₂ClN₃O₂ Molecular Weight 328.73 g/mol 313.74 g/mol Key Substituents 2-Cl-benzyl 4-Cl-phenyl, 6-Me Solubility (Predicted) Moderate Low
2.1.2. N-(Benzyl)-8-methyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Structural Differences : Methylation at position 8 of the pyridine ring.
- Impact : Methylation at this position was shown to enhance analgesic activity by improving interactions with opioid receptors. This suggests that substitutions on the pyridine moiety can fine-tune bioactivity .
Pyrido[1,2-a]pyrimidine Derivatives with Heterocyclic Appendages
2.2.1. MK-0536 (Pyrido[1,2-a]pyrimidine with 1,3,4-Oxadiazole)
- Structural Differences : Incorporates a 1,3,4-oxadiazole ring instead of a benzyl carboxamide.
- Activity: Exhibited 48% inhibition against HIV NL4-3 virions at 100 µM, highlighting the role of oxadiazole in antiviral activity.
2.2.2. Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine Derivatives
- Structural Differences : Features a thiazole ring fused to the pyrido-pyrimidine system.
- Synthesis : Produced via one-pot reactions with thioacetals, demonstrating broader synthetic versatility compared to the target compound’s amidation-based route .
Non-Carboxamide Pyrido[1,2-a]pyrimidines
2.3.1. Pyrrolo[2,3-d]pyrido[1,2-a]pyrimidines
- Structural Differences : Replaces the carboxamide with a pyrrolo ring.
- Synthesis: Involves lactonization and decarboxylation, a pathway distinct from the target compound’s amidation-driven synthesis. This derivative’s unknown bioactivity underscores the importance of the carboxamide group in the target compound’s hypothesized effects .
Carboxamide Derivatives with Alternative Cores
2.4.1. N-[2-(Methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (CAS 519050-47-6)
- Structural Differences: Replaces the pyrido[1,2-a]pyrimidine core with a pyrido-thieno-pyrimidine system and a methylthio-phenyl group.
- The methylthio group could improve membrane permeability but pose metabolic instability risks .
Key Findings and Implications
Substituent Position Matters : The 2-chlorobenzyl group in the target compound likely offers steric and electronic advantages over 4-chlorophenyl analogs (e.g., CAS 125055-67-6) for receptor binding .
Heterocyclic Appendages : Oxadiazole or thiazole rings (e.g., MK-0536) confer antiviral activity but require trade-offs in solubility and synthesis complexity .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as N-(2-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse scientific literature.
The molecular formula of the compound is with a molecular weight of 329.74 g/mol. The chemical structure includes a pyrido[1,2-a]pyrimidine core which is noted for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂ClN₃O₃ |
| Molecular Weight | 329.74 g/mol |
| CAS Number | 886899-79-2 |
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes related to lipid metabolism and signaling pathways. Specifically, it may act as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibitors of NAPE-PLD have been associated with modulating emotional behavior and neuroprotection in animal models .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure can significantly affect biological activity. For example, substituents on the pyrimidine ring can enhance potency against specific targets. The presence of the chlorobenzyl group appears to play a crucial role in enhancing the lipophilicity and binding affinity of the compound .
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorobenzyl Group | Increased lipophilicity and enzyme inhibition |
| Hydroxy Group | Enhanced solubility and bioavailability |
| Carboxamide Group | Critical for binding interactions with target enzymes |
Case Studies
A notable case study involved the evaluation of similar pyrido[1,2-a]pyrimidine derivatives in vivo, demonstrating their efficacy in reducing tumor growth in xenograft models. While direct evidence for this compound is still emerging, these findings suggest a promising avenue for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
